An In-depth Technical Guide to 4-Fluoro-2-nitrobenzenesulfonyl Chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Fluoro-2-nitrobenzenesulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-nitrobenzenesulfonyl chloride is a key bifunctional reagent in organic synthesis, distinguished by its reactive sulfonyl chloride group and an activated aromatic ring. The presence of both a fluorine atom and a nitro group ortho to the sulfonyl chloride moiety imparts unique reactivity, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis and reactivity, and a focus on its applications, particularly in the development of novel therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Physicochemical and Spectroscopic Properties
4-Fluoro-2-nitrobenzenesulfonyl chloride is a solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClFNO₄S | [1][2] |
| Molecular Weight | 239.61 g/mol | [1][2] |
| CAS Number | 568586-10-7 | [1][2] |
| Appearance | Solid (form may vary) | [3] |
| Melting Point | 66 - 70 °C | |
| IUPAC Name | 4-fluoro-2-nitrobenzenesulfonyl chloride | [1] |
| Synonyms | 2-Nitro-4-fluorobenzenesulfonyl chloride, 4-fluoro-2-nitro-benzenesulfonyl chloride | [1] |
Spectroscopic Characterization
Detailed, publicly available spectral data for 4-fluoro-2-nitrobenzenesulfonyl chloride is limited. However, the expected spectral features can be predicted based on its structure and by comparison with analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. The proton ortho to the nitro group and the sulfonyl chloride group would likely be the most downfield, exhibiting complex splitting due to coupling with the fluorine atom and adjacent protons. The other two protons would appear at slightly higher fields, also with characteristic splitting patterns.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the electron-withdrawing nitro and sulfonyl chloride groups will be significantly deshielded and appear at lower field. The carbon bonded to the fluorine atom will show a large one-bond C-F coupling constant.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the functional groups present. Key expected peaks include:
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Asymmetric and symmetric stretching of the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹.
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Asymmetric and symmetric stretching of the sulfonyl group (SO₂) around 1380 cm⁻¹ and 1180 cm⁻¹.
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Stretching of the C-F bond, typically in the 1250-1000 cm⁻¹ region.
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Vibrations of the aromatic C-H and C=C bonds.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Common fragmentation pathways for nitroaromatic sulfonyl chlorides involve the loss of SO₂, Cl, and NO₂.[4][5]
Synthesis of 4-Fluoro-2-nitrobenzenesulfonyl Chloride
A common and effective method for the synthesis of 4-fluoro-2-nitrobenzenesulfonyl chloride is a two-step process starting from 1,4-difluoro-2-nitrobenzene.[6] This method involves the regioselective nucleophilic aromatic substitution with a thiol, followed by oxidative chlorination.
Step 1: Synthesis of 1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzene
In the first step, 1,4-difluoro-2-nitrobenzene is reacted with phenylmethanethiol (benzyl mercaptan). The nitro group activates the fluorine atom at the ortho position for nucleophilic substitution, leading to the formation of the corresponding thioether.
Step 2: Oxidative Cleavage to 4-Fluoro-2-nitrobenzenesulfonyl Chloride
The resulting 1-(benzylsulfanyl)-4-fluoro-2-nitrobenzene is then subjected to oxidative cleavage with chlorine gas. This reaction cleaves the C-S bond and oxidizes the sulfur atom to form the desired sulfonyl chloride.[6]
Caption: Synthetic workflow for 4-fluoro-2-nitrobenzenesulfonyl chloride.
Detailed Experimental Protocol (Generalized)
The following is a generalized protocol based on similar reported procedures for the synthesis of aryl sulfonyl chlorides.[6][7]
Step 1: Synthesis of 1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzene
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To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
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Cool the mixture in an ice bath and add phenylmethanethiol (1.05 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(benzylsulfanyl)-4-fluoro-2-nitrobenzene.
Step 2: Oxidative Chlorination
-
Dissolve the 1-(benzylsulfanyl)-4-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent system, such as a mixture of acetic acid and water.
-
Cool the solution in an ice bath and bubble chlorine gas through the mixture while stirring vigorously.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, purge the excess chlorine with a stream of nitrogen.
-
Add water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-fluoro-2-nitrobenzenesulfonyl chloride.
Reactivity and Applications
The reactivity of 4-fluoro-2-nitrobenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of its application in drug discovery.
Formation of Sulfonamides
The reaction with amines proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.
Caption: Reaction mechanism for sulfonamide formation.
Applications in Drug Discovery
The sulfonamide functional group is a key pharmacophore present in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. 4-Fluoro-2-nitrobenzenesulfonyl chloride serves as a versatile building block for introducing this functionality into drug candidates. The fluorine and nitro groups can also be further manipulated to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for drug efficacy.
Use as a Derivatizing Agent
In analytical chemistry, 4-fluoro-2-nitrobenzenesulfonyl chloride can be used as a derivatizing agent for the analysis of amines and amino acids by chromatography. The reaction with amines introduces a strongly UV-absorbing and/or fluorescent tag, enhancing the sensitivity of detection.
Detailed Experimental Protocol for Sulfonamide Synthesis
The following is a representative protocol for the reaction of 4-fluoro-2-nitrobenzenesulfonyl chloride with a primary amine.
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-fluoro-2-nitrobenzenesulfonyl chloride (1.05 eq) in the same anhydrous solvent.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted-4-fluoro-2-nitrobenzenesulfonamide.
Safety and Handling
4-Fluoro-2-nitrobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[1]
Precautionary Statements:
-
Prevention:
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Immediately call a POISON CENTER or doctor/physician.
-
-
Storage:
-
Store locked up in a dry, well-ventilated place.
-
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
-
It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid contact with skin, eyes, and clothing. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS).
References
-
ACS Publications. (n.d.). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(33), 6439-6444. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
-
ResearchGate. (2007). Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]
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Chemsrc. (n.d.). 4-Fluoro-2-methyl-3-nitrobenzenesulfonyl chloride. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
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